Nickel chloride

Overview

Description

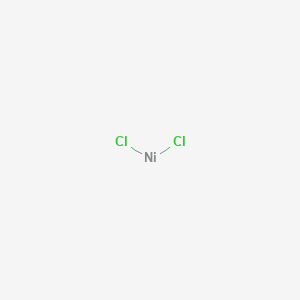

Nickel chloride, also known as nickel(II) chloride, is a chemical compound with the formula NiCl₂. It exists in both anhydrous and hydrated forms, with the anhydrous form being yellow and the more familiar hexahydrate form being green. This compound is a significant source of nickel for chemical synthesis and is known for its deliquescent properties, meaning it can absorb moisture from the air to form a solution .

Mechanism of Action

Target of Action

Nickel chloride (NiCl2) primarily targets nucleic factor κB (NF-κB) and cyclooxygenase-2 (COX-2) in cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which have roles in inflammation and pain .

Mode of Action

This compound interacts with its targets by elevating the protein expression of NF-κB and COX-2 . This interaction results in changes in the cell’s inflammatory responses. It also induces the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to the cell .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce pyroptosis, a form of programmed cell death, through the Nrf2/NLRP3 pathway . It also influences the expression of various pro-inflammatory and anti-inflammatory mediators, thereby affecting the inflammatory response . Furthermore, this compound has been found to be involved in glycolysis and gluconeogenesis pathways, apoptosis, protein degradation, and stress responses including inflammation and oxidative stress .

Pharmacokinetics

This compound is a water-soluble compound that can be absorbed by inhalation and ingestion . It has been estimated that 75% of inspired nickel is retained in the respiratory tree .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can cause crosslinking of amino acids to DNA, alter gene expression, induce gene mutations, and form reactive oxygen species . These effects can lead to various cellular responses, including inflammation, oxidative stress, and cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound is deliquescent, meaning it can absorb moisture from the air to form a solution . This property can affect its stability and efficacy. Moreover, this compound is known to be carcinogenic to the lungs and nasal passages in cases of long-term inhalation exposure . Therefore, the environment in which this compound is present can significantly impact its action and potential health risks.

Biochemical Analysis

Biochemical Properties

Nickel chloride is involved in several biochemical reactions, primarily due to its ability to act as a cofactor for various enzymes. One of the most well-known enzymes that require nickel is urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This compound also interacts with [NiFe]-hydrogenase, an enzyme that plays a crucial role in microbial energy metabolism by catalyzing the reversible oxidation of molecular hydrogen .

Additionally, this compound is a component of carbon monoxide dehydrogenase, which is involved in the oxidation of carbon monoxide to carbon dioxide. This enzyme is essential for certain anaerobic bacteria that utilize carbon monoxide as a carbon source . This compound’s interaction with these enzymes highlights its importance in various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been found to increase DNA methylation, leading to the inactivation of tumor suppressor genes and promoting cell growth . This epigenetic modification can result in uncontrolled cell proliferation and potentially lead to carcinogenesis.

Moreover, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to impaired cell function and apoptosis . The compound’s impact on cellular metabolism and gene expression underscores its potential to disrupt normal cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components . This compound can also bind to DNA and proteins, leading to structural changes and functional impairments.

This compound has been shown to inhibit the activity of certain enzymes, such as superoxide dismutase, which is responsible for detoxifying ROS . This inhibition can exacerbate oxidative stress and contribute to cellular damage. Additionally, this compound can interfere with DNA repair mechanisms, further increasing the risk of genetic mutations and carcinogenesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term impact on cellular function. Studies have shown that this compound can be absorbed through the skin and gastrointestinal tract, with a significant portion being excreted through urine and feces . Chronic exposure to this compound can lead to its accumulation in tissues, resulting in prolonged cellular effects.

Long-term exposure to this compound has been associated with various adverse health effects, including respiratory issues, cardiovascular diseases, and carcinogenesis . The temporal effects of this compound highlight the importance of monitoring its stability and degradation in laboratory studies to understand its long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Low doses of this compound may not cause significant adverse effects, while higher doses can lead to toxicity and severe health issues. In animal studies, high doses of this compound have been shown to induce lung tumors, including adenomas, adenocarcinomas, and squamous cell carcinomas .

Additionally, high doses of this compound can cause nephrotoxicity, characterized by changes in kidney metabolism and renal clearance rates . The dosage-dependent effects of this compound emphasize the need for careful consideration of exposure levels in both experimental and real-world settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. One of the key pathways is the tricarboxylic acid (TCA) cycle, where this compound can affect the activity of enzymes such as citrate synthase and aconitase . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.

Furthermore, this compound can influence amino acid metabolism by interacting with enzymes involved in the synthesis and degradation of amino acids . The compound’s role in these metabolic pathways highlights its potential to disrupt normal metabolic processes and contribute to cellular dysfunction.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins and enzymes, affecting their function and localization.

The distribution of this compound within tissues can vary depending on the route of exposure and the duration of exposure. Chronic exposure to this compound can lead to its accumulation in specific tissues, such as the liver, kidneys, and lungs . Understanding the transport and distribution of this compound is crucial for assessing its potential health risks.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. Studies have shown that this compound can accumulate in the mitochondria, cytoplasm, and nucleus of cells . The presence of this compound in these subcellular compartments can affect various cellular processes, including energy production, gene expression, and protein synthesis.

In the mitochondria, this compound can disrupt the electron transport chain, leading to impaired ATP production and increased ROS generation . In the nucleus, this compound can interact with DNA and histones, affecting chromatin structure and gene expression. The subcellular localization of this compound underscores its potential to cause widespread cellular damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel chloride can be synthesized through several methods. One common laboratory method involves the reaction of nickel metal with chlorine gas:

Ni+Cl2→NiCl2

Another method involves dissolving nickel in hydrochloric acid:

Ni+2HCl→NiCl2+H2

Industrial Production Methods: Industrially, this compound is often produced by dissolving nickel oxide in hydrochloric acid. The resulting solution is then evaporated to obtain this compound crystals. High-purity this compound can be prepared by repeated precipitation using hydrogen chloride gas in a mixture of aqueous this compound and acetone .

Chemical Reactions Analysis

Nickel chloride undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas:

NiCl2+H2→Ni+2HCl

Substitution Reactions: this compound reacts with ammonia to form hexamminenickel(II) chloride:

NiCl2+6NH3→[Ni(NH3)6]Cl2

Complex Formation: this compound forms various complexes with ligands such as ethylenediamine and phosphines. For example:

NiCl2+2PPh3→NiCl2(PPh3)2

Scientific Research Applications

Nickel chloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other nickel compounds and as a catalyst in various chemical reactions.

Biology: this compound is used in studies involving nickel’s role in biological systems, including its interaction with proteins and enzymes.

Medicine: Research on this compound includes its potential use in cancer treatment due to its cytotoxic properties.

Industry: this compound is used in electroplating, as a catalyst in the production of silicon tetrachloride, and in the manufacture of nickel catalysts .

Comparison with Similar Compounds

- Nickel fluoride (NiF₂)

- Nickel bromide (NiBr₂)

- Nickel iodide (NiI₂)

- Cobalt chloride (CoCl₂)

- Copper chloride (CuCl₂)

Nickel chloride’s unique properties, such as its deliquescence and ability to form various complexes, make it a valuable compound in both research and industrial applications.

Biological Activity

Nickel chloride (NiCl₂) is a chemical compound that has garnered attention for its diverse biological activities, including both toxicological and potential therapeutic effects. This article explores the biological activity of NiCl₂, focusing on its mechanisms of action, cellular responses, and implications for health.

Overview of this compound

This compound is a soluble nickel salt that can be absorbed through various routes, including oral, inhalation, and dermal exposure. Its biological effects can vary significantly depending on dosage, exposure duration, and the specific biological system involved.

1. Cytotoxicity and Apoptosis

Numerous studies have demonstrated that NiCl₂ induces cytotoxic effects in various cell lines. For instance, exposure to NiCl₂ has been shown to decrease cell viability in hepatocellular carcinoma (HCC) cell lines in a dose- and time-dependent manner. Specifically, it was found that NiCl₂ reduced cell viability and induced apoptosis by increasing levels of Cleaved Caspase-3 and altering cellular morphology in HCC cells .

Table 1: Effects of NiCl₂ on Cell Viability in HCC Cell Lines

| Cell Line | IC50 (mM) | Apoptosis Induction | Migration Suppression |

|---|---|---|---|

| HuH-7 | 1.5 | Yes | Yes |

| Mahlavu | 2.0 | Yes | Yes |

2. Inflammatory Responses

This compound has been implicated in promoting inflammatory responses through the activation of the NF-κB signaling pathway. Studies indicate that NiCl₂ exposure leads to elevated expression of pro-inflammatory mediators such as TNF-α and IL-6, contributing to inflammatory conditions .

Table 2: Inflammatory Mediators Induced by NiCl₂

| Mediator | Expression Level (P-value) |

|---|---|

| TNF-α | Increased (P < 0.01) |

| IL-6 | Increased (P < 0.05) |

| COX-2 | Increased (P < 0.01) |

Histopathological Effects

In animal studies, dietary exposure to NiCl₂ has resulted in significant histopathological changes. For example, broiler chickens fed with varying concentrations of NiCl₂ exhibited reduced body weight and thymic damage, indicating potential immunotoxicity .

Table 3: Histopathological Findings in Avian Models

| NiCl₂ Dose (mg/kg) | Body Weight Change (%) | Thymic Damage Observed |

|---|---|---|

| 300 | -5 | Mild |

| 600 | -10 | Moderate |

| 900 | -15 | Severe |

1. Induction of Autophagy

Research suggests that NiCl₂ can induce autophagy alongside apoptosis in cancer cells. The increase in LC3-II protein levels indicates enhanced autophagic activity, which may contribute to its anticancer effects .

2. Disruption of Cell Cycle

NiCl₂ has been shown to affect cell cycle progression significantly. In studies involving U2OS and HaCat cells, exposure to NiCl₂ resulted in cell cycle arrest, particularly at the G2/M phase .

Table 4: Cell Cycle Distribution Changes Induced by NiCl₂

| Cell Line | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 50 | 30 | 20 |

| NiCl₂ | 40 | 25 | 35 |

Case Studies

A notable case involved patients who ingested nickel-contaminated water; some exhibited mild hepatotoxicity characterized by transient hyperbilirubinemia . Additionally, occupational exposure studies have highlighted neurotoxic symptoms among workers exposed to nickel compounds, including headaches and dizziness .

Properties

CAS No. |

7718-54-9 |

|---|---|

Molecular Formula |

Cl2Ni |

Molecular Weight |

129.60 g/mol |

IUPAC Name |

nickel(2+);dichloride |

InChI |

InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 |

InChI Key |

QMMRZOWCJAIUJA-UHFFFAOYSA-L |

SMILES |

Cl[Ni]Cl |

Canonical SMILES |

[Cl-].[Cl-].[Ni+2] |

boiling_point |

Sublimes @ 973 °C; deliquesces |

Color/Form |

Yellow scales; ... golden yellow Brown scales Golden yellow |

density |

3.55 at 59 °F (USCG, 1999) 3.51 |

melting_point |

1001 °C |

Key on ui other cas no. |

7718-54-9 37211-05-5 |

physical_description |

Nickel chloride appears as a brown or green colored solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. DryPowder; Liquid; WetSolid, Liquid |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

7791-20-0 (hexahydrate) |

solubility |

Soluble in ethanol and ammonium hydroxide, insoluble in ammonia 64.2 g/100 cc water @ 20 °C 87.6 g/100 cc water @ 100 °C SOL IN ETHANOL & AMMONIUM HYDROXIDE INSOLUBLE IN AMMONIA 16.2 wt% in ethylene glycol at 20 °C 0.8 G/100 ML HYDRAZINE @ 20 °C Water solubility: 2.54X10+6 mg/l @ 20 °C |

Synonyms |

nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |

vapor_pressure |

1 mm Hg at 671 °C (solid) |

Origin of Product |

United States |

Q1: How does nickel chloride exert its toxic effects on the male reproductive system?

A1: Research indicates that this compound can penetrate the blood-testis barrier and disrupt spermatogenesis, potentially by interfering with hormone production and testicular steroidogenesis [, , ]. This can lead to decreased sperm motility, density, and increased morphological abnormalities, ultimately reducing fertility [, , ]. Additionally, this compound exposure can cause oxidative stress in testicular tissues, further contributing to reproductive damage [].

Q2: What are the observed effects of this compound on the endocrine system?

A2: this compound has been identified as an endocrine disruptor, interfering with the biosynthesis or activity of hormones [, ]. Studies show that exposure to this compound can significantly decrease serum testosterone levels in rats [, , ], potentially impacting various physiological processes.

Q3: What are the implications of nickel accumulation in the organs of aquatic organisms like Nile tilapia?

A4: Studies on Nile tilapia reveal that this compound accumulates primarily in the kidneys, followed by the liver and gills []. This bioaccumulation can have detrimental effects on organ function and overall fish health. Interestingly, gills exhibit the highest nickel depuration rates, highlighting their role in eliminating this toxic metal [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound hexahydrate is NiCl2.6H2O. Its molecular weight is 237.69 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A6: While the provided research papers don't delve into specific spectroscopic data for this compound, UV-Vis spectroscopy can be used to study the complex formation between nickel ions and ligands, as demonstrated in studies on nickel sulfamate plating solutions [].

Q6: What are the applications of nickel nanoparticles in the petroleum industry?

A9: Nickel nanoparticles possess catalytic and magnetic properties that make them valuable in the petroleum industry []. Their large surface area enhances catalytic activity in various conversion processes, improving efficiency [].

Q7: Have there been any computational studies on this compound?

A10: While the provided papers don't detail specific computational studies, they highlight the potential of modeling in understanding battery performance. For instance, modeling studies on sodium-nickel chloride batteries are crucial for developing accurate battery management systems [].

Q8: Does the chemical form of nickel influence its toxicity?

A11: Research suggests that the toxicity of nickel can vary depending on its chemical form. While the provided papers primarily focus on this compound, comparing its effects with other nickel compounds like nickel sulfate reveals subtle differences in toxicity and accumulation patterns in organisms [].

Q9: What are some strategies for preparing high-purity this compound solutions?

A12: Membrane electrolysis emerges as an efficient and environmentally friendly method for producing high-purity this compound solutions [, ]. This method offers advantages like controllable electrochemical parameters, high current efficiency, and effective separation of impurities [, ].

Q10: What are the toxic effects of this compound on the thymus gland?

A14: Research demonstrates that a single injection of this compound in rats can induce acute thymic involution, characterized by a significant decrease in thymic weight and lymphocyte depletion []. This involution is accompanied by increased lipid peroxidation, suggesting oxidative stress as a contributing factor to thymic damage [].

Q11: How does this compound affect the liver?

A15: Research on mice indicates that exposure to this compound can significantly alter the expression of hepatic genes involved in lipid and cholesterol metabolism, potentially contributing to metabolic disorders []. Notably, these gene expression changes resemble those observed after exposure to particulate matter containing high levels of nickel [].

Q12: Can dietary supplements like caffeine or vitamin E protect against this compound toxicity?

A16: Studies exploring the protective effects of caffeine and vitamin E against this compound toxicity in freshwater bivalves suggest that these supplements may partially mitigate the negative effects on protein content and promote faster recovery [, ].

Q13: What analytical techniques are commonly employed to study this compound and its effects?

A13: Researchers utilize a range of analytical techniques to study this compound. These include:

- Atomic absorption spectrometry (AAS): For determining trace amounts of nickel in various samples [].

- Electrothermal atomic absorption spectrometry (ETAAS): Used to quantify zinc levels in the presence of interferences like this compound, often employing modifiers like aluminum sulfate for improved accuracy [].

- Inductively coupled plasma (ICP): For characterizing the elemental composition of materials like nickel matte, a common source of nickel [].

- Gas chromatography/thermionic specific detector (GC/TSD): Used to analyze paraquat levels in biological samples after chemical reduction using sodium borohydride and this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.